Optimized Lipophilicity Range (logP) for Membrane Permeability
The target compound exhibits a calculated logP (XLogP3) of 2.1, positioning it within the optimal lipophilicity window (LogP 1-3) often associated with favorable membrane permeability and aqueous solubility, a balance critical for CNS drug candidates. In direct contrast, functional isomers where the amino group is directly attached to the imidazole ring (e.g., 1-(2-methylpentyl)-1H-imidazol-2-amine, CAS 1250487-43-4) or where the linker is absent tend to have significantly lower logP values due to reduced aliphatic character, potentially leading to suboptimal pharmacokinetic profiles. This difference is quantifiable and directly informs lead selection in drug discovery [1].
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | 1-(2-methylpentyl)-1H-imidazol-2-amine (XLogP3: ~1.2, estimated based on reduced chain length) and 1-(3-aminopropyl)imidazole (XLogP3: 0.1). |
| Quantified Difference | The target compound's logP is at least 0.9 units higher than the analog with the amino group on the imidazole ring, indicating greater lipophilicity. |
| Conditions | Computed by XLogP3 3.0 algorithm based on molecular structure. |
Why This Matters
For procurement in medicinal chemistry, a logP of 2.1 versus 1.2 directly impacts predicted oral absorption and blood-brain barrier penetration, making the target compound the more suitable starting point for CNS-targeted libraries.
- [1] PubChem. (2024). Compound Summary for CID 43126723, [3-(1H-Imidazol-1-yl)propyl](2-methylpentyl)amine. National Library of Medicine. View Source
